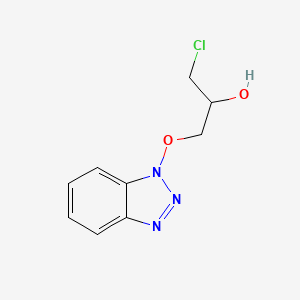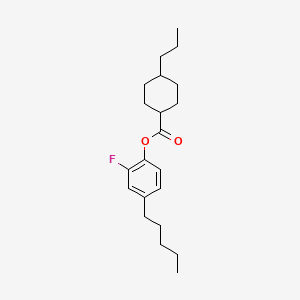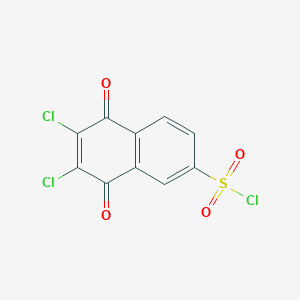
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride is a chemical compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two chlorine atoms, two oxo groups, and a sulfonyl chloride group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride typically involves the chlorination of naphthoquinone derivatives followed by sulfonylation One common method starts with the chlorination of 5,8-dioxo-5,8-dihydronaphthalene to introduce chlorine atoms at the 6 and 7 positions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atoms and sulfonyl chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used to replace the chlorine atoms and sulfonyl chloride group.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinone derivatives.
Reduction: Hydroxylated naphthoquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoquinone: The parent compound with similar core structure but without chlorine and sulfonyl chloride groups.
2,3-Dichloro-1,4-naphthoquinone: Similar structure with chlorine atoms at different positions.
5,8-Dihydroxy-1,4-naphthoquinone: Hydroxylated derivative with different functional groups.
Uniqueness
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride is unique due to the presence of both chlorine atoms and a sulfonyl chloride group, which impart distinct chemical reactivity and potential biological activities compared to other naphthoquinone derivatives.
Eigenschaften
CAS-Nummer |
93103-41-4 |
|---|---|
Molekularformel |
C10H3Cl3O4S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
6,7-dichloro-5,8-dioxonaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H3Cl3O4S/c11-7-8(12)10(15)6-3-4(18(13,16)17)1-2-5(6)9(7)14/h1-3H |
InChI-Schlüssel |
ZRGSOEJGCCHNEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


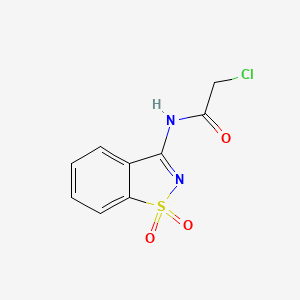
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
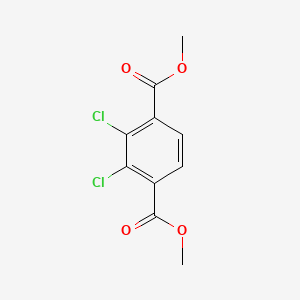
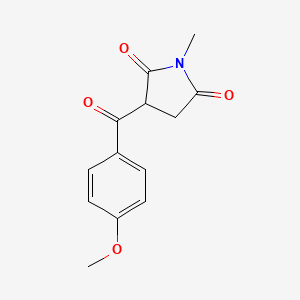
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)


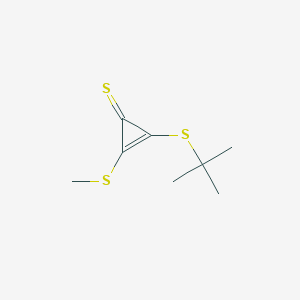

![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
